3-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea
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Description
3-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea is a useful research compound. Its molecular formula is C20H33N3O2 and its molecular weight is 347.503. The purity is usually 95%.
The exact mass of the compound 3-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-1-(tetrahydro-2H-pyran-4-yl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Urea Derivatives in Scientific Research
Biological Monitoring and Toxicology : Urea derivatives have been studied for their roles in biological systems, including their toxicology and metabolism. For instance, urea-based compounds are evaluated for their biomarker potential in assessing exposure to carcinogens, particularly in the context of tobacco use and cancer research. Such studies underscore the importance of understanding how urea derivatives are metabolized and their potential toxicological impacts (Hecht, 2002).
Materials Science and Thermoelectric Performance : In materials science, urea and its derivatives are explored for enhancing the performance of organic thermoelectric materials. For example, treatment methods on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) with urea have been developed to improve its thermoelectric performance, highlighting the potential of urea derivatives in electronic and energy applications (Zhu et al., 2017).
Agriculture and Fertilizers : Ureaform, a condensation product of urea and formaldehyde, is reviewed for its use as a slow-release nitrogen fertilizer. This application demonstrates the agricultural significance of urea derivatives, offering a controlled nutrient release to improve crop yield and reduce environmental impact (Alexander & Helm, 1990).
Pharmacology and Drug Development : Urea derivatives are examined for their pharmacological properties, including their roles as urease inhibitors, which have potential applications in treating infections caused by Helicobacter pylori in the gastric tract and related species in the urinary tract (Kosikowska & Berlicki, 2011).
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c1-20(2,3)16-6-8-17(9-7-16)21-19(24)23(13-12-22(4)5)18-10-14-25-15-11-18/h6-9,18H,10-15H2,1-5H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOMNBOMDZXHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CCN(C)C)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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